molecular formula C26H29N3O4 B11377384 N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide

N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide

Cat. No.: B11377384
M. Wt: 447.5 g/mol
InChI Key: LTJLOBICGCJJNX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a phthalazinone core, a dimethoxyphenyl group, and a methylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the phthalazinone core.

    Introduction of the methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methylphenyl group is attached to the phthalazinone core.

    Formation of the propanamide linkage: This final step involves the reaction of the intermediate compound with a suitable amide-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biology: It is used in biological studies to understand its effects on cellular processes and molecular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds, potentially leading to the development of new drugs or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Gene Expression Modulation: The compound may influence the expression of certain genes, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide
  • **N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide
  • **N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]pentanamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]propanamide

InChI

InChI=1S/C26H29N3O4/c1-16-9-11-18(12-10-16)24-20-7-5-6-8-21(20)26(31)29(28-24)17(2)25(30)27-22-14-13-19(32-3)15-23(22)33-4/h9-15,17H,5-8H2,1-4H3,(H,27,30)

InChI Key

LTJLOBICGCJJNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C(C)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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